2-(1,3-二氧戊环-2-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

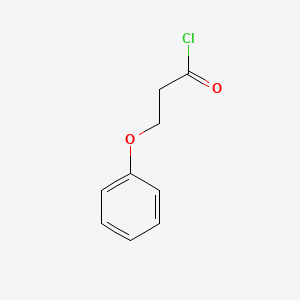

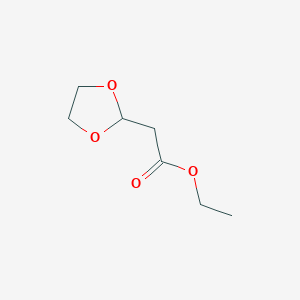

Ethyl 2-(1,3-dioxolan-2-yl)acetate is a compound that is structurally characterized by the presence of a 1,3-dioxolane ring, which is a cyclic acetal, and an ethyl acetate moiety. This structure is closely related to various compounds that have been studied for their chemical and biological properties. For instance, ethyl 2-methyl-1,3-dioxolane-2-acetate has been evaluated for its safety as a fragrance ingredient and found not to be genotoxic or a skin sensitizer, and it poses no safety concerns for repeated dose, developmental, and reproductive toxicity at current levels of use .

Synthesis Analysis

The synthesis of compounds related to ethyl 2-(1,3-dioxolan-2-yl)acetate often involves reactions with active methylene compounds. For example, the introduction of a 1,3-dithiolan-2-yl group into active methylene compounds has been achieved using 2-ethoxy-1,3-dithiolane with a zinc chloride catalyst . Additionally, novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate have been synthesized through a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(1,3-dioxolan-2-yl)acetate can be quite diverse. For instance, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals a six-membered 1,3-dithiane ring with a twist-boat conformation . Another related compound, ethyl (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydropurin-1-yl)acetate, shows that the ethyl acetate portion is nearly planar and forms a significant dihedral angle with the plane of the heterocycle .

Chemical Reactions Analysis

The chemical reactivity of ethyl 2-(1,3-dioxolan-2-yl)acetate analogs includes various reactions. For example, the telomerization of ethylene with 2-methyl-1,3-dioxolane leads to the formation of 2-methyl-2-alkyldioxolanes and alkyl acetates . Moreover, the anti-aggregation activity of certain acetate salts containing thietanyl and dioxothietanyl rings has been observed, which were synthesized from reactions with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(1,3-dioxolan-2-yl)acetate and its analogs are influenced by their molecular structures. For instance, the lack of significant intermolecular interactions in the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate suggests potential volatility and solubility characteristics . The environmental safety of ethyl 2-methyl-1,3-dioxolane-2-acetate has been assessed, and it is not considered persistent, bioaccumulative, and toxic (PBT), with low risk quotients for aquatic environments .

科学研究应用

香料成分中的安全性评估

密切相关的化合物 2-甲基-1,3-二氧戊环-2-乙酸乙酯已在各种背景下广泛评估其安全性。研究表明,它没有致基因毒性,并且在当前使用水平下对皮肤致敏性没有重大安全问题。此外,它在生殖、发育或重复剂量毒性方面没有重大风险。还评估了其环境影响,结果表明,根据其在欧洲和北美的当前使用情况,它不会对水生环境造成危害 (Api 等,2018)。

合成应用

该化合物在合成化学中很有价值。例如,它可以通过一系列涉及邻二醇和乙酸中的氢溴酸的反应转化为手性环氧丙烷,这是有机合成中的重要产物。这种转化突出了该化合物在创建光学纯中间体方面的潜力 (戈尔丁、霍尔和萨克里卡尔,1973)。

燃料电池应用

在燃料电池的背景下,一些缩醛(包括 2-(1,3-二氧戊环-2-基)乙酸乙酯)因其电氧化特性而受到研究。研究表明,由于缩醛在阳极反应中过电势较低,因此与甲醇相比,缩醛可能是更好的燃料。这一发现对于推进燃料电池技术至关重要 (萨瓦多戈和杨,2001)。

制药和化工

该化合物已用于合成各种药物和化学品。一个值得注意的例子是它在 HMG-CoA 还原酶抑制剂瑞舒伐他和天然苯乙烯内酯隐孢霉素 E1 的化学酶促合成中的应用。这说明了它在创建医学上重要化合物方面的多功能性和价值 (拉梅什等人,2017)。

催化应用

它的应用也扩展到催化。例如,在固体酸上乙二醇与 2-萘基甲基酮缩醛化的过程证明了该化合物作为催化剂的功效。这对于香料、化妆品和制药等行业至关重要,因为这些行业中此类催化过程至关重要 (雅达夫和卡托勒,2014)。

安全和危害

Ethyl 2-(1,3-dioxolan-2-yl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, can cause serious eye damage/eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

属性

IUPAC Name |

ethyl 2-(1,3-dioxolan-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJQVSEJWUQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1OCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282947 |

Source

|

| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,3-dioxolan-2-yl)acetate | |

CAS RN |

60234-78-8 |

Source

|

| Record name | NSC28932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)